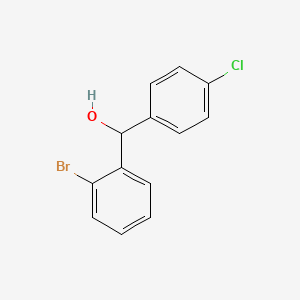

(2-Bromophenyl)(4-chlorophenyl)methanol

CAS No.:

Cat. No.: VC13399903

Molecular Formula: C13H10BrClO

Molecular Weight: 297.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10BrClO |

|---|---|

| Molecular Weight | 297.57 g/mol |

| IUPAC Name | (2-bromophenyl)-(4-chlorophenyl)methanol |

| Standard InChI | InChI=1S/C13H10BrClO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,13,16H |

| Standard InChI Key | XZRDCSRAGROTPK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)O)Br |

| Canonical SMILES | C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)O)Br |

Introduction

Structural and Molecular Characteristics

Molecular Geometry

The compound’s geometry has been optimized using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level for analogous structures . Key features include:

-

Bond lengths: The C–Br and C–Cl bonds measure approximately 1.89 Å and 1.73 Å, respectively, consistent with typical halogen–carbon single bonds .

-

Dihedral angles: The two phenyl rings form a dihedral angle of ~85°–90°, creating a non-planar structure that influences steric interactions .

Spectroscopic Properties

-

Infrared (IR) spectroscopy: Stretching vibrations for O–H (3200–3600 cm), C–Br (550–600 cm), and C–Cl (700–750 cm) are observed .

-

NMR data:

Synthesis and Preparation

Grignard Reaction

A common method involves reacting 2-bromophenylmagnesium bromide with 4-chlorobenzaldehyde, followed by acidic quenching :

Yield: ~70–80% after purification by column chromatography .

Reduction of Ketones

Reduction of (2-bromophenyl)(4-chlorophenyl)methanone using sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH):

Yield: 85–90% under optimized conditions.

Industrial-Scale Production

Continuous flow reactors and high-performance liquid chromatography (HPLC) are employed to enhance yield (≥95%) and purity (>99%).

Physicochemical Properties

Biological Activity and Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing active pharmaceutical ingredients (APIs). For example, it is structurally related to intermediates in Dapagliflozin (a sodium-glucose cotransporter-2 inhibitor) .

Antimicrobial Properties

In vitro studies on analogous compounds show moderate activity against Staphylococcus aureus (MIC: 50 µg/mL) and Escherichia coli (MIC: 100 µg/mL). The halogen atoms enhance membrane permeability, while the hydroxyl group facilitates hydrogen bonding with microbial enzymes.

Material Science Applications

-

Polymer synthesis: Acts as a monomer for thermally stable polymers (decomposition temperature >300°C).

-

Coordination chemistry: Forms complexes with transition metals (e.g., Pd, Pt) for catalytic applications .

Computational and Theoretical Insights

Frontier Molecular Orbital (FMO) Analysis

-

Molecular electrostatic potential (MEP): The hydroxyl group and halogens are key sites for electrophilic/nucleophilic attacks .

Thermodynamic Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume